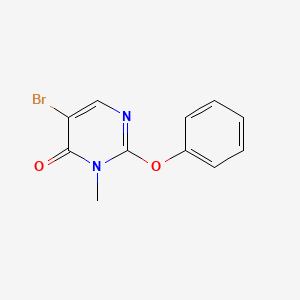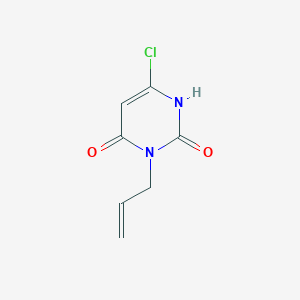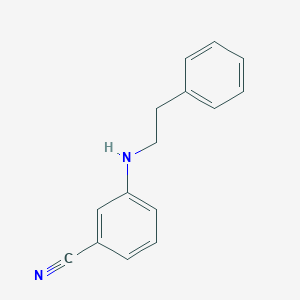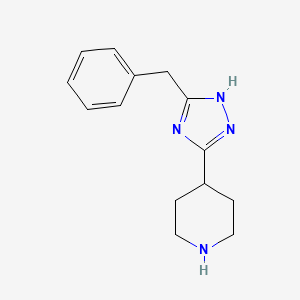
4-(5-benzyl-4H-1,2,4-triazol-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine typically involves the reaction of benzylamine with 1H-1,2,4-triazole-3-carboxylic acid chloride under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine has found applications in various scientific research areas:
Medicinal Chemistry: It has been studied for its potential antibacterial, antifungal, and anticancer properties.
Biology: The compound has been used in the study of enzyme inhibitors and receptor binding assays.
Material Science: Its derivatives have been explored for use in the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用机制
The mechanism by which 4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary, but common targets include bacterial enzymes, cancer cell receptors, and fungal cell walls.
相似化合物的比较
4-(5-Benzyl-1H-1,2,4-triazol-3-yl)piperidine is structurally similar to other triazole derivatives, such as 1,2,4-triazoles and 1,2,3-triazoles. its unique benzyl group and piperidine moiety contribute to its distinct chemical and biological properties. Other similar compounds include:
1,2,4-Triazole derivatives: These compounds are known for their antimicrobial properties.
1,2,3-Triazole derivatives: These compounds are often used in click chemistry reactions.
Benzylamine derivatives: These compounds are used in various organic synthesis applications.
属性
分子式 |
C14H18N4 |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
4-(5-benzyl-1H-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C14H18N4/c1-2-4-11(5-3-1)10-13-16-14(18-17-13)12-6-8-15-9-7-12/h1-5,12,15H,6-10H2,(H,16,17,18) |
InChI 键 |
AZZAAWOOTKXLNZ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NNC(=N2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


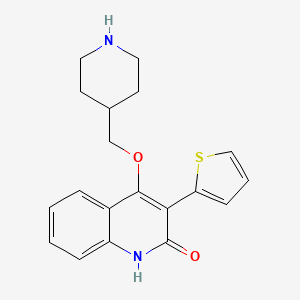
![N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]propanamide](/img/structure/B15357157.png)
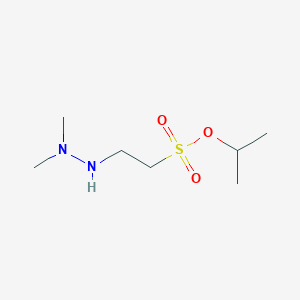
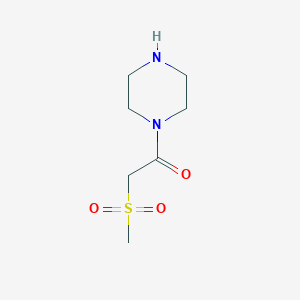

![tert-butyl 5-[({[1-(pyridin-4-yl)piperidin-4-yl]carbonyl}oxy)methyl]-1,3-dihydro-2H-isoindole-2-carboxylate](/img/structure/B15357184.png)

